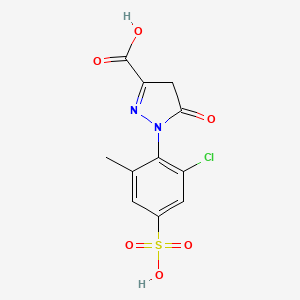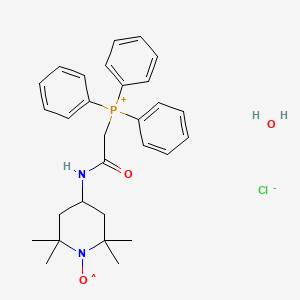
MitoTEMPO (hidrato)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant that combines the antioxidant properties of piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium. This unique structure allows MitoTEMPO (hydrate) to pass through lipid bilayers and accumulate in mitochondria, where it exerts its effects by scavenging superoxide and alkyl radicals .
Aplicaciones Científicas De Investigación
MitoTEMPO (hydrate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study redox reactions and oxidative stress.
Biology: Investigated for its role in protecting cells from oxidative damage.
Medicine: Explored for its potential therapeutic benefits in conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and cardiovascular disorders
Mecanismo De Acción
Target of Action
MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant . It primarily targets superoxide and alkyl radicals within the mitochondria, acting as a scavenger .
Mode of Action
MitoTEMPO combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium . This combination allows it to pass through lipid bilayers and accumulate in mitochondria . Once inside the mitochondria, MitoTEMPO acts as a superoxide dismutase mimetic, scavenging superoxide and alkyl radicals . This reduces oxidative stress within the mitochondria .
Biochemical Pathways
MitoTEMPO’s action affects several biochemical pathways. It has been shown to reduce oxidative stress-mediated pericyte loss and blood-brain barrier (BBB) leakage . This is achieved by reducing mitochondrial oxidative stress, which is associated with glucose deprivation/reperfusion . Another study showed that MitoTEMPO can alleviate foam cell formation by regulating Nrf2/NLRP3 signaling .
Pharmacokinetics
Its lipophilic cation allows it to pass through lipid bilayers and accumulate in mitochondria , suggesting a high degree of cellular uptake and distribution.
Result of Action
The action of MitoTEMPO leads to several molecular and cellular effects. It reduces mitochondrial oxidative stress, decreases pericyte loss and apoptosis, and attenuates BBB leakage and neuronal damage . These actions ultimately lead to improved cognitive function . In addition, MitoTEMPO has been shown to decrease lipoprotein uptake by inhibiting CD36 expression and suppress foam cell formation by regulating the NLRP3 inflammasome .
Action Environment
The efficacy and stability of MitoTEMPO can be influenced by various environmental factors. For instance, in conditions of severe hypoglycemia, MitoTEMPO has been shown to improve cognitive dysfunction by reducing oxidative stress-mediated pericyte loss and BBB leakage . This suggests that the compound’s action can be particularly beneficial in environments characterized by oxidative stress and mitochondrial dysfunction .
Análisis Bioquímico
Biochemical Properties
MitoTEMPO (hydrate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its antioxidant properties, where it scavenges superoxide and alkyl radicals .
Cellular Effects
MitoTEMPO (hydrate) has profound effects on various types of cells and cellular processes. It influences cell function by mitigating oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, MitoTEMPO (hydrate) has been shown to improve cognitive function in hypoglycemia-induced cognitive dysfunction models by reducing pericyte loss and blood-brain barrier leakage .
Molecular Mechanism
The mechanism of action of MitoTEMPO (hydrate) is primarily through its antioxidant activity. It exerts its effects at the molecular level by scavenging superoxide and alkyl radicals, thereby reducing oxidative stress . This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, MitoTEMPO (hydrate) continues to exert its antioxidant effects, contributing to the stability of cellular function . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MitoTEMPO (hydrate) can vary with different dosages in animal models. For instance, in a study involving a type 1 diabetes mouse model, MitoTEMPO (hydrate) was shown to improve cognitive function, suggesting a dose-dependent effect .
Metabolic Pathways
MitoTEMPO (hydrate) is involved in metabolic pathways related to oxidative stress. It interacts with enzymes involved in these pathways and can influence metabolic flux or metabolite levels .
Transport and Distribution
MitoTEMPO (hydrate) is transported and distributed within cells and tissues by passing through lipid bilayers due to the presence of the lipophilic cation triphenylphosphonium . This allows it to accumulate in mitochondria .
Subcellular Localization
The subcellular localization of MitoTEMPO (hydrate) is primarily in the mitochondria, due to its mitochondria-targeting properties . This localization can influence its activity or function, contributing to its antioxidant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MitoTEMPO (hydrate) involves the conjugation of TEMPO with triphenylphosphonium. The process typically includes the following steps:
Formation of TEMPO Derivative: TEMPO is first modified to introduce a functional group that can react with triphenylphosphonium.
Conjugation with Triphenylphosphonium: The modified TEMPO is then reacted with triphenylphosphonium under specific conditions to form the final product, MitoTEMPO (hydrate).
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
MitoTEMPO (hydrate) primarily undergoes redox reactions due to its antioxidant properties. It can participate in:
Oxidation: MitoTEMPO (hydrate) can be oxidized by reactive oxygen species (ROS) in mitochondria.
Reduction: It can also reduce other oxidized molecules, thereby neutralizing harmful radicals.
Common Reagents and Conditions
Oxidizing Agents: Reactive oxygen species such as superoxide.
Reducing Agents: Various cellular antioxidants that can regenerate the reduced form of MitoTEMPO (hydrate).
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of MitoTEMPO (hydrate), which help in mitigating oxidative stress within the mitochondria .
Comparación Con Compuestos Similares
MitoTEMPO (hydrate) is part of a class of mitochondria-targeted antioxidants. Similar compounds include:
MitoQ: Another mitochondria-targeted antioxidant that uses ubiquinone as the active antioxidant moiety.
SkQ1: A plastoquinone derivative that targets mitochondria to exert antioxidant effects.
MitoVitE: A mitochondria-targeted form of vitamin E.
Compared to these compounds, MitoTEMPO (hydrate) is unique due to its combination of TEMPO and triphenylphosphonium, which provides distinct antioxidant properties and mitochondrial targeting capabilities .
Propiedades
InChI |
InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJCDXYZBOVGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
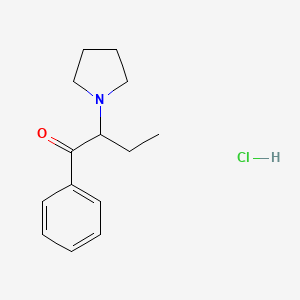


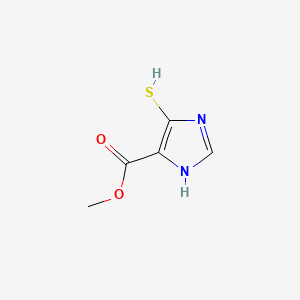
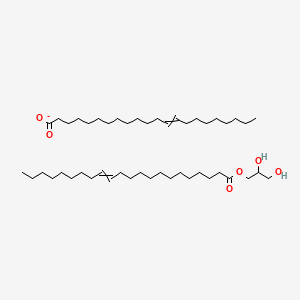
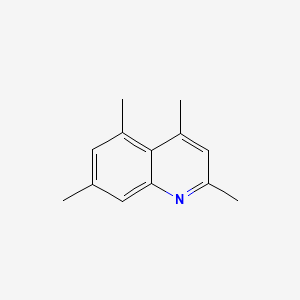
![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![2-Aminoethanol;[2-[2-(phosphonomethylamino)ethylamino]-3-[[1-phosphono-3-(3-phosphonopropylamino)propan-2-yl]amino]propyl]phosphonic acid](/img/structure/B593172.png)
